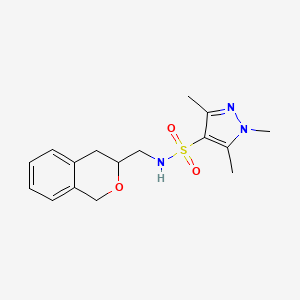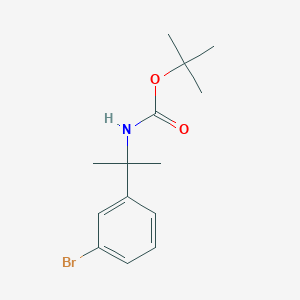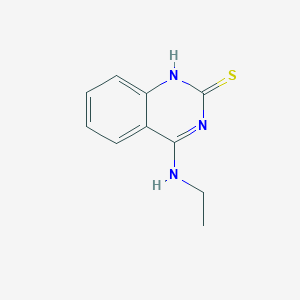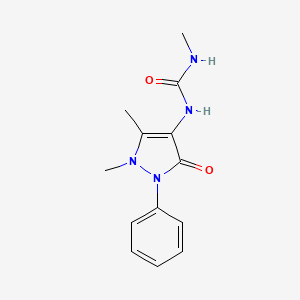
N-(isochroman-3-ylmethyl)-1,3,5-trimethyl-1H-pyrazole-4-sulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
Synthesis analysis involves studying the methods used to create the compound. This can include the types of reactions used, the conditions under which the reactions occur, and the yield of the product .Molecular Structure Analysis
Molecular structure analysis involves studying the arrangement of atoms in a molecule and the bonds between them. This can provide insights into the compound’s properties and reactivity.Chemical Reactions Analysis
Chemical reactions analysis involves studying the reactions that the compound can undergo. This includes the conditions under which these reactions occur and the products that are formed .Physical And Chemical Properties Analysis
This involves studying properties like melting point, boiling point, solubility, and reactivity. These properties can provide insights into how the compound behaves under different conditions .Applications De Recherche Scientifique
Carbonic Anhydrase Inhibition
N-(isochroman-3-ylmethyl)-1,3,5-trimethyl-1H-pyrazole-4-sulfonamide, like its structural analogs, shows significant inhibitory activities against carbonic anhydrase isoenzymes, specifically hCA I and hCA II. These enzymes are involved in various physiological processes, including respiration, acid-base balance, and the formation of cerebrospinal fluid and aqueous humor. Inhibitors of these enzymes are crucial for the development of therapeutic agents for conditions such as glaucoma, epilepsy, and certain tumors. The compound demonstrated superior carbonic anhydrase inhibitory activity compared to the reference compound acetazolamide, with inhibition constants in the low nanomolar range, indicating its potential as a lead molecule for further investigation in drug development (Kucukoglu et al., 2016).
Synthesis and Biological Evaluation
The synthesis and biological evaluation of N-(isochroman-3-ylmethyl)-1,3,5-trimethyl-1H-pyrazole-4-sulfonamide and related derivatives have been extensively studied. These compounds were prepared and evaluated for their ability to block cyclooxygenase-2 (COX-2) in vitro and in vivo, contributing to their potential use as anti-inflammatory agents. Extensive structure-activity relationship (SAR) work within this class of compounds has identified potent and selective inhibitors of COX-2, showcasing the versatility of the sulfonamide moiety in medicinal chemistry (Penning et al., 1997).
Hybrid Molecule Approach
Utilizing a hybrid molecule approach, compounds containing pyrazoline and sulfonamide pharmacophores, including the N-(isochroman-3-ylmethyl)-1,3,5-trimethyl-1H-pyrazole-4-sulfonamide framework, were designed to target multiple bioactivities. This strategy resulted in molecules with potent inhibition against human carbonic anhydrase isoenzymes and acetylcholinesterase enzyme, while also displaying low cytotoxicity towards oral squamous cancer cell carcinoma cell lines. This indicates the potential of such compounds in developing novel candidates for treating various diseases by targeting different enzymes simultaneously (Ozmen Ozgun et al., 2019).
Mécanisme D'action
If the compound is a drug or an active substance in a drug, the mechanism of action refers to how it produces its effects in the body.
Propriétés
IUPAC Name |
N-(3,4-dihydro-1H-isochromen-3-ylmethyl)-1,3,5-trimethylpyrazole-4-sulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H21N3O3S/c1-11-16(12(2)19(3)18-11)23(20,21)17-9-15-8-13-6-4-5-7-14(13)10-22-15/h4-7,15,17H,8-10H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VYLOJJCDFKYMDE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NN1C)C)S(=O)(=O)NCC2CC3=CC=CC=C3CO2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H21N3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(isochroman-3-ylmethyl)-1,3,5-trimethyl-1H-pyrazole-4-sulfonamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![7-(3,4-diethoxyphenyl)-3-(2-fluorobenzyl)thieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2942346.png)
![2-Chloro-4-fluoro-N-[(1-thiophen-3-ylcyclopropyl)methyl]benzamide](/img/structure/B2942347.png)


![2-[4-(4-Chloro-2-fluorobenzenesulfonamido)phenyl]acetic acid](/img/structure/B2942354.png)
![2-((4-(furan-2-ylmethyl)-5-oxo-4,5-dihydrothieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-1-yl)thio)-N-(p-tolyl)acetamide](/img/structure/B2942357.png)
![Methyl (5-(benzhydrylcarbamoyl)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)carbamate](/img/structure/B2942358.png)
![2-((9-(4-butoxyphenyl)pyrazolo[1,5-a][1,2,4]triazolo[3,4-c]pyrazin-3-yl)thio)-N-(4-methylbenzyl)acetamide](/img/no-structure.png)

![2-Chloro-5-(3-methyl-[1,2,4]triazolo[3,4-b]-[1,3,4]thiadiazol-6-yl)-phenylamine](/img/structure/B2942362.png)
![6-methyl-3-(pyridin-2-yl)[1,2]thiazolo[4,5-d]pyrimidine-5,7(4H,6H)-dione](/img/structure/B2942363.png)

![2-Chloro-1-(6-oxa-1-azaspiro[3.3]heptan-1-yl)propan-1-one](/img/structure/B2942366.png)
